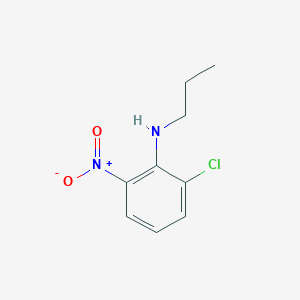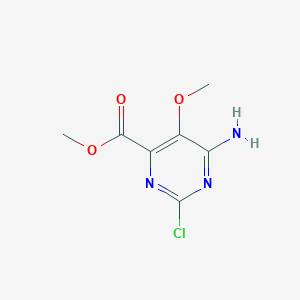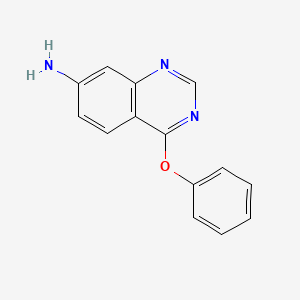
4-Phenoxyquinazolin-7-amine
Vue d'ensemble
Description
Synthesis Analysis
Quinazoline derivatives, including 4-Phenoxyquinazolin-7-amine, have been synthesized using various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for 4-Phenoxyquinazolin-7-amine is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 4-Phenoxyquinazolin-7-amine consists of a quinazoline core with a phenoxy group at the 4-position and an amine group at the 7-position . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
4-Phenoxyquinazolin-7-amine is a powder with a molecular weight of 237.26 g/mol. It is stored at room temperature. More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Protein Kinase Inhibitors
“4-Phenoxyquinazolin-7-amine” derivatives have been studied for their potential as protein kinase inhibitors . Protein kinases are enzymes that play an essential role in virtually all major disease areas, and they account for approximately 50% of the current targets pursued in drug discovery research . Specifically, these compounds have been used to inhibit the epidermal growth factor receptor (EGFR) kinase .
Cancer Treatment
EGFR kinase is one of the most attractive targets for treating cancer . It has been found to be overexpressed in at least 70% of human cancers, including non-small cell lung carcinomas (NSCLC), breast cancer, gliomas, squamous cell carcinoma of the head and neck, as well as prostate cancer . Therefore, “4-Phenoxyquinazolin-7-amine” derivatives could potentially be used in cancer treatment.
Analgesic Activity
Quinazoline derivatives, including “4-Phenoxyquinazolin-7-amine”, have been associated with analgesic activity . This means they could potentially be used to relieve pain.
Anti-Inflammatory Activity
These compounds have also been linked to anti-inflammatory activity . This suggests they could be used to reduce inflammation in the body.
Anti-Hypertensive Activity
Quinazoline derivatives have been associated with anti-hypertensive activity . This means they could potentially be used to treat high blood pressure.
Anti-Bacterial Activity
These compounds have also been linked to anti-bacterial activity . This suggests they could be used to fight bacterial infections.
Safety and Hazards
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class of compounds to which 4-phenoxyquinazolin-7-amine belongs, have been found to target the epidermal growth factor receptor (egfr) kinase . EGFR kinase is an attractive target for treating cancer as it is overexpressed in at least 70% of human cancers .
Mode of Action
Quinazoline derivatives are known to interact with their targets through a process involving molecular docking followed by quantum mechanical optimization within the active site of the target . This interaction results in changes in the target, which can lead to various downstream effects.
Biochemical Pathways
Quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa . This suggests that 4-Phenoxyquinazolin-7-amine may affect pathways related to microbial growth and biofilm formation.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability . Therefore, further studies are needed to outline the ADME properties of 4-Phenoxyquinazolin-7-amine and their impact on its bioavailability.
Result of Action
Some quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth . This suggests that 4-Phenoxyquinazolin-7-amine may have similar effects.
Propriétés
IUPAC Name |
4-phenoxyquinazolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFXQMAKILPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyquinazolin-7-amine | |
CAS RN |
1479173-06-2 | |
| Record name | 4-phenoxyquinazolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



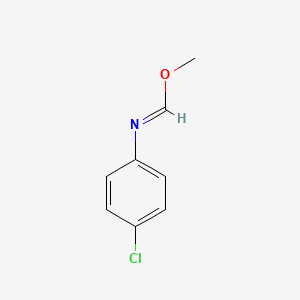

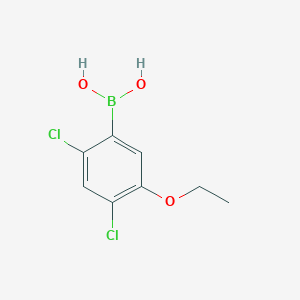
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)



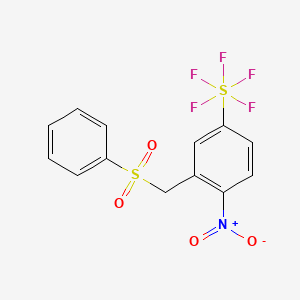
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
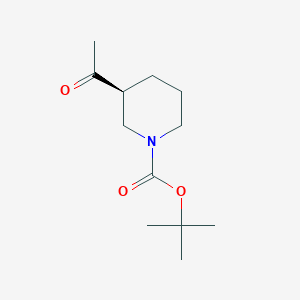
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

